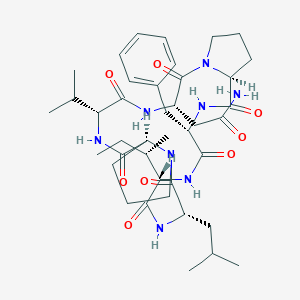

Cyclo(pro-val-asn-pro-phe-ile-leu)

Description

Properties

CAS No. |

153723-35-4 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

781 g/mol |

IUPAC Name |

2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide |

InChI |

InChI=1S/C40H60N8O8/c1-7-24(6)33-38(54)43-27(19-22(2)3)39(55)48-18-12-16-30(48)36(52)45-32(23(4)5)37(53)44-28(21-31(41)49)40(56)47-17-11-15-29(47)35(51)42-26(34(50)46-33)20-25-13-9-8-10-14-25/h8-10,13-14,22-24,26-30,32-33H,7,11-12,15-21H2,1-6H3,(H2,41,49)(H,42,51)(H,43,54)(H,44,53)(H,45,52)(H,46,50)/t24-,26-,27-,28-,29-,30-,32+,33-/m0/s1 |

InChI Key |

ANLDPEXRVVIABH-WUUSPZRJSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |

Synonyms |

axinastatin 3 cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu) |

Origin of Product |

United States |

Synthesis Strategies for Cyclo Pro Val Asn Pro Phe Ile Leu

Chemical Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling the linear peptide precursor. bachem.comnih.gov In this technique, the peptide chain is built step-by-step while one end is covalently anchored to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing after each reaction cycle. bachem.comnih.gov The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org For the sequence Pro-Val-Asn-Pro-Phe-Ile-Leu, the synthesis would begin by attaching a protected Leucine (B10760876) residue to the solid support.

The presence of two proline residues in the sequence is noteworthy. Proline, as a secondary amino acid, can sometimes present challenges in SPPS, such as slower coupling kinetics. biotage.com Therefore, optimized coupling strategies, like using stronger coupling reagents or double coupling the subsequent amino acid, may be employed to ensure efficient synthesis. biotage.com

The Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) strategy is the most widely used method in modern SPPS due to its mild reaction conditions. iris-biotech.delifetein.com The temporary Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-Butyl (tBu), Boc (for Lys, His, Trp), and Trityl (Trt) for the side chain amide of Asparagine (Asn). iris-biotech.depeptide.com

A typical Fmoc/tBu synthesis cycle for the linear precursor would involve:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid on the resin using a mild base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.compeptide.com

Washing: Thorough washing of the resin to remove the piperidine and byproducts.

Coupling: Addition of the next Fmoc-protected amino acid, which is pre-activated with a coupling reagent to facilitate amide bond formation.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. For the Pro-Val-Asn-Pro-Phe-Ile-Leu precursor, Fmoc-Pro-OH would be the final amino acid coupled. Once the linear sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.com

An alternative, classic approach is the tert-Butyloxycarbonyl (Boc) / Benzyl (Bn) strategy. iris-biotech.de In this method, the temporary Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like TFA. peptide.compeptide.com The side-chain protecting groups are typically benzyl-based and are removed along with cleavage from the resin using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.depeptide.com

While robust and sometimes advantageous for complex or aggregation-prone sequences, the Boc/Bn strategy is used less frequently today. peptide.com The primary reason is the requirement for harsh and hazardous reagents like HF for the final cleavage step, which requires specialized equipment. iris-biotech.depeptide.com The Fmoc/tBu strategy, with its milder conditions, is generally preferred. iris-biotech.de

| Feature | Fmoc/tBu Strategy | Boc/Bn Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bn, Cbz) |

| Nα-Deprotection Reagent | Piperidine in DMF | TFA in DCM |

| Final Cleavage Reagent | TFA cocktail | Anhydrous HF or TFMSA |

| Advantages | Milder conditions, orthogonality | Effective for long/difficult sequences |

| Disadvantages | Potential for aggregation, aspartimide formation | Harsh/hazardous reagents, requires special equipment |

While less common for the initial assembly of peptides of this length, solution-phase synthesis can also be employed. wikipedia.org This classical method involves coupling amino acids or peptide fragments in a suitable solvent. After each step, the product must be purified, often by crystallization or chromatography, before proceeding to the next coupling. mdpi.com For a heptapeptide (B1575542) like Pro-Val-Asn-Pro-Phe-Ile-Leu, a convergent fragment synthesis approach might be used, where smaller di- or tri-peptide fragments are synthesized and purified separately before being combined to form the final linear peptide. This method is useful for large-scale production but is generally more labor-intensive and time-consuming than SPPS for research-scale synthesis. wikipedia.org

The final and most critical step in the synthesis is the macrocyclization of the linear precursor. This intramolecular reaction forms a cyclic peptide by creating an amide bond. nih.govnih.gov This process is typically performed after the linear peptide has been cleaved from the solid support and purified. To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is carried out under high-dilution conditions. altabioscience.com This ensures that the ends of a single peptide chain are more likely to react with each other than with other peptide molecules in the solution.

The choice of cyclization point can influence the reaction's success. For the sequence Pro-Val-Asn-Pro-Phe-Ile-Leu, the presence of proline at the N-terminus and the absence of a beta-branched amino acid (like Val or Ile) at the C-terminus (Leucine) makes the Pro-Leu junction a favorable site for cyclization. Introducing a turn-inducing element, such as a proline residue, can help the linear peptide adopt a conformation that is conducive to ring closure. altabioscience.com

The most direct method for forming Cyclo(pro-val-asn-pro-phe-ile-leu) is through head-to-tail lactamization. altabioscience.com This involves forming a standard amide (lactam) bond between the free N-terminal amine of the first proline and the free C-terminal carboxylic acid of the final leucine of the purified linear precursor. altabioscience.comnih.gov

This reaction is mediated by peptide coupling reagents, which activate the C-terminal carboxyl group to facilitate the nucleophilic attack by the N-terminal amine. nih.gov A variety of coupling reagents can be used for this purpose, often the same ones used in linear synthesis. The choice of reagent can be critical to maximize yield and minimize side reactions, particularly epimerization (racemization) of the C-terminal amino acid during activation. nih.govaltabioscience.com

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt or HOAt to suppress racemization. wikipedia.orgpeptidescientific.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Highly efficient and fast-acting. HATU is particularly effective for difficult couplings. peptidescientific.com |

| Phosphonium Salts | PyBOP, PyAOP | Strong coupling reagents, very effective for sterically hindered cyclizations. nih.govpeptidescientific.com |

The cyclization is typically performed in a non-aqueous solvent like DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to ensure the N-terminal amine remains deprotonated and reactive. peptidescientific.com

Macrocyclization Approaches for Peptide Ring Closure

Side-Chain-to-Side-Chain Cyclization Strategies

Side-chain-to-side-chain cyclization is a versatile method that involves forming a bond between the side chains of two amino acids within the peptide sequence. jpt.com This approach is not limited to the formation of amide or disulfide bonds and can encompass a wide range of chemical linkages. altabioscience.com For a peptide such as Cyclo(pro-val-asn-pro-phe-ile-leu), this could theoretically be achieved by incorporating amino acids with reactive side chains that are not naturally present in the sequence, such as lysine (B10760008) and aspartic acid or glutamic acid, to form a lactam bridge. peptide.comresearchgate.net

The process typically involves the synthesis of a linear peptide with selectively protected side chains. peptide.com After assembling the linear precursor, the specific protecting groups on the designated side chains are removed, and the cyclization is induced. This method allows for the creation of peptides with specific conformations and properties. jpt.com

Common Linkages in Side-Chain-to-Side-Chain Cyclization:

| Linkage Type | Involved Amino Acid Side Chains (Examples) | Resulting Bond |

| Lactam Bridge | Lysine and Aspartic Acid/Glutamic Acid | Amide Bond |

| Disulfide Bridge | Cysteine and Cysteine | Disulfide Bond |

| Thioether Bridge | Cysteine and an electrophilic side chain | Thioether Bond |

| Triazole Linkage | Azide- and Alkyne-containing amino acids | Triazole Ring |

One of the significant advantages of this strategy is the ability to introduce a variety of chemical linkers, which can impose a particular shape on the peptide, leading to highly stable and potent structures. sb-peptide.com For instance, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to form a stable 1,2,3-triazole linkage between side chains, offering high chemo- and regioselectivity. altabioscience.com

Head-to-Side-Chain and Tail-to-Side-Chain Cyclization

In head-to-side-chain and tail-to-side-chain cyclization, the covalent bond is formed between one of the peptide's termini (N-terminus or C-terminus) and an amino acid side chain within the sequence. altabioscience.comsb-peptide.com This strategy results in the formation of lactams, lactones, or thiolactones, depending on the functional groups involved. altabioscience.comnih.gov

Head-to-Side-Chain Cyclization: This involves a reaction between the N-terminus and a side chain, such as the carboxyl group of aspartic or glutamic acid. peptide.com

Tail-to-Side-Chain Cyclization: This involves a reaction between the C-terminus and a side chain, for example, the amino group of lysine. peptide.comnih.gov

Unnatural amino acids can also be incorporated to vary the size of the resulting ring. altabioscience.com For the specific sequence of Cyclo(pro-val-asn-pro-phe-ile-leu), this would necessitate the substitution of one of the existing amino acids with one that possesses a suitable functional group for cyclization, such as lysine or ornithine for a tail-to-side-chain lactam bridge. peptide.com

Chemoenzymatic Cyclization Methods

Chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes to catalyze the cyclization of a chemically synthesized linear peptide. nih.govnih.gov This method can overcome some of the challenges associated with purely chemical methods, such as racemization and the need for extensive protecting group strategies. nih.govresearchgate.net

Non-ribosomal peptide (NRP) cyclases, specifically thioesterases (TEs), are promising biocatalysts for peptide macrocyclization. nih.govlivescience.io A streamlined chemoenzymatic process involves synthesizing a linear peptide on a solid support with a C-terminal diol ester functionality. This avoids the solution-phase installation of leaving groups that can trigger epimerization. nih.gov Upon cleavage from the resin, the peptide diol ester can be directly subjected to enzymatic cyclization. nih.govlivescience.io Enzymes like SurE, a penicillin-binding protein-type thioesterase, have been shown to efficiently catalyze head-to-tail cyclization. nih.gov Another enzyme, Omniligase-1, is also a powerful tool for both intermolecular and intramolecular (head-to-tail) peptide ligation in aqueous solutions at a slightly basic pH. nih.gov

Advantages of Chemoenzymatic Cyclization:

High regio- and chemoselectivity. nih.govresearchgate.net

Reactions proceed under mild conditions. nih.gov

Reduced need for side-chain protecting groups. livescience.io

Minimization of side reactions like epimerization. nih.govresearchgate.net

Advanced Macrocyclization via C(sp3)–H Activation

A more advanced and versatile strategy for peptide macrocyclization involves the use of palladium-catalyzed C(sp3)–H activation. nih.govnih.gov This method creates unique hydrocarbon linkages by forming a bond between the β-carbon of an amino acid and an aromatic side chain, such as that of phenylalanine. nih.govnih.govresearchgate.net This strategy is particularly powerful as it does not rely on pre-existing functional groups on the amino acid side chains, thus expanding the structural diversity of possible cyclic peptides. nih.govnih.gov

For Cyclo(pro-val-asn-pro-phe-ile-leu), this technique could potentially be used to form a Cβ–Ar crosslink between the β-carbon of an amino acid like valine or leucine and the aromatic ring of phenylalanine. nih.gov This method is compatible with standard Fmoc solid-phase peptide synthesis (SPPS). nih.gov The efficiency of this type of macrocyclization can be influenced by the peptide's conformation, as the linear precursor must adopt a shape that brings the reactive ends in close proximity for the catalyst to work effectively. nih.gov

Challenges in Chemical Synthesis and Optimization

The synthesis of cyclic peptides is not without its difficulties. Several factors can significantly impact the efficiency and yield of the cyclization process, requiring careful optimization of reaction conditions. altabioscience.com

Control of Racemization during Coupling

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction during peptide synthesis, particularly during the activation of the carboxylic acid for coupling. peptide.comnih.gov This is a concern for all peptide synthesis but is especially critical when synthesizing a specific stereoisomer of a cyclic peptide. The activation of protected amino acids can lead to the formation of racemizable intermediates. nih.gov

Certain amino acids, such as cysteine and histidine, are particularly prone to racemization. peptide.comnih.gov While not present in Cyclo(pro-val-asn-pro-phe-ile-leu), the principles for minimizing racemization are broadly applicable.

Strategies to Minimize Racemization:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization. peptide.com

Temperature Control: Lowering the coupling temperature can limit racemization for susceptible amino acids. nih.gov

Choice of Coupling Reagents: The extent of racemization is dependent on the coupling reagent used. nih.gov

Hindered Amines: The use of a hindered amine, such as collidine, in the coupling reaction can also minimize the formation of the D-isomer. nih.gov

Efficiency and Selectivity of Cyclization Reactions

The macrocyclization step itself can be challenging due to the entropically unfavorable pre-cyclization conformation that the linear peptide must adopt to close the ring. altabioscience.com Several factors influence the efficiency and selectivity of this crucial step.

Factors Affecting Cyclization Efficiency:

| Factor | Description |

| Peptide Sequence | The sequence of the linear precursor can significantly influence the success of the cyclization. Peptides that can form pre-organized conformations, such as those with turn-inducing residues like proline, often have higher cyclization efficiency. nih.gov |

| Reaction Conditions | High dilution conditions are often necessary to minimize intermolecular side reactions, such as dimerization and oligomerization. jpt.compepdd.com |

| Steric Hindrance | Sterically hindered residues at the N-terminus can make cyclization more difficult. nih.gov |

| Protecting Groups | The choice of protecting groups for side chains is crucial to avoid side reactions during cyclization. altabioscience.com |

On-resin cyclization of medium to large peptides (hexapeptides and larger) is often highly efficient. nih.gov However, challenges can arise with sequences rich in certain residues like Lys(Boc) and Arg(Pbf). nih.gov The direct condensation of terminal amino and carboxyl groups (lactamization) can suffer from poor chemical selectivity, leading to isomerization and oligomerization. rsc.org Therefore, careful selection of the cyclization site, coupling reagents, and reaction conditions is essential for successful synthesis. pepdd.com

Biosynthetic Pathways and Bioengineering Considerations

RiPPs represent a major class of natural products where a genetically encoded precursor peptide is synthesized by the ribosome and subsequently undergoes extensive enzymatic modifications to yield the final bioactive molecule. nih.govwikipedia.org This biosynthetic strategy is widespread across all domains of life. wikipedia.org The process begins with the translation of a precursor peptide, which typically consists of an N-terminal "leader" sequence and a C-terminal "core" peptide that contains the sequence of the final product. nih.govresearchgate.net The leader peptide acts as a recognition signal, guiding the modifying enzymes to the core peptide, which is then tailored through processes like cyclization, dehydration, and cross-linking before the leader is proteolytically removed. nih.govnih.gov

A key mechanism for the cyclization of ribosomally synthesized peptides, particularly in plants, involves asparaginyl endopeptidases (AEPs), also known as legumains. nih.govrsc.org These enzymes recognize and cleave peptide bonds on the C-terminal side of asparagine (Asn) or, under certain pH conditions, aspartic acid (Asp) residues. nih.gov Crucially, some AEPs possess potent transpeptidase or ligase activity, enabling them to catalyze not just hydrolysis but also the formation of a new peptide bond, leading to head-to-tail cyclization. rsc.orgresearchgate.net

For the synthesis of Cyclo(pro-val-asn-pro-phe-ile-leu), the ribosomal precursor would likely contain the core sequence flanked by an N-terminal leader peptide and a C-terminal recognition sequence ending in an asparagine residue. The AEP would recognize and cleave the peptide bond after this terminal Asn, forming a covalent acyl-enzyme intermediate. rsc.org Subsequently, instead of being hydrolyzed by water, this intermediate is attacked by the N-terminal amine of the core peptide (proline, in this case), resulting in the formation of a cyclic product and the release of the enzyme. rsc.org This AEP-mediated pathway is responsible for the maturation of various plant-derived cyclic peptides, such as cyclotides and trypsin inhibitors. nih.govresearchgate.net The efficiency of this process is notable, with some AEPs being among the fastest cyclases reported. researchgate.net

| Feature | Description | Relevant Amino Acids |

| Enzyme Class | Asparaginyl Endopeptidase (AEP) / Legumain | Asn, Asp |

| Mechanism | Cleavage followed by intramolecular transpeptidation (ligation) | Pro (N-terminus), Asn (C-terminus of precursor) |

| Precursor Structure | Leader Peptide - Core Peptide (pro-val-asn-pro-phe-ile-leu) - Recognition Sequence-Asn | N/A |

| Product | Cyclic Peptide + Cleaved Leader/Recognition Sequences | Cyclo(pro-val-asn-pro-phe-ile-leu) |

Following ribosomal synthesis, the precursor peptide is folded and recognized by tailoring enzymes. nih.gov The cyclization event itself is a critical post-translational modification. While AEPs provide one route, other enzymatic strategies for macrolactam (amide bond) formation exist within the vast landscape of RiPP biosynthesis. researchgate.net These modifications are often guided by the leader peptide, which ensures that only the intended core peptide is modified. nih.gov Once all modifications, including cyclization, are complete, the leader peptide is cleaved off by a protease, releasing the mature, stable cyclic peptide. nih.gov The ribosomal origin of RiPPs makes them highly amenable to genetic engineering, as simple site-directed mutagenesis of the precursor peptide gene can lead to the production of novel analogues. nih.gov

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that microorganisms like bacteria and fungi use to assemble peptides without the use of ribosomes or mRNA templates. nih.govwikipedia.org This system allows for the incorporation of non-proteinogenic amino acids, D-amino acids, and other modifications, leading to immense structural diversity. nih.govnih.gov

An NRPS is organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govmdpi.com A minimal module consists of three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent T domains.

The synthesis of Cyclo(pro-val-asn-pro-phe-ile-leu) via an NRPS pathway would require a synthetase composed of seven distinct modules, one for each amino acid in the sequence. The final step, cyclization and release of the peptide from the enzyme, is typically catalyzed by a terminal Thioesterase (TE) domain. nih.govnih.gov This TE domain can act as a cyclase, catalyzing an intramolecular reaction between the N-terminal amine and the C-terminal thioester, thereby forming the head-to-tail cyclic product. nih.gov

Hypothetical NRPS Module Organization for Cyclo(pro-val-asn-pro-phe-ile-leu):

| Module | A Domain Specificity | C Domain | T Domain | Other Domains |

|---|---|---|---|---|

| 1 | L-Proline | C1 | T1 | - |

| 2 | L-Valine | C2 | T2 | - |

| 3 | L-Asparagine | C3 | T3 | - |

| 4 | L-Proline | C4 | T4 | - |

| 5 | L-Phenylalanine | C5 | T5 | - |

| 6 | L-Isoleucine | C6 | T6 | - |

The distinct mechanisms of RiPP and NRPS pathways offer diverse opportunities for the bioengineered production of complex cyclic peptides like Cyclo(pro-val-asn-pro-phe-ile-leu). A primary strategy involves heterologous expression, where the entire biosynthetic gene cluster (for either a RiPP precursor and its modifying enzymes or a complete NRPS) is cloned and expressed in a robust, fast-growing host organism such as E. coli or Saccharomyces cerevisiae.

For RiPPs, this approach allows for high-yield production and facilitates the generation of peptide libraries through simple mutagenesis of the precursor gene. nih.gov By altering the core peptide sequence, novel cyclic peptides can be created, provided the downstream modifying enzymes tolerate the new substrate.

NRPS bioengineering is more complex due to the large size and multi-domain nature of the enzymes. However, strategies such as domain swapping or module rearrangement have been used to alter the sequence of the final peptide product. For instance, replacing the A domain of one module with another that recognizes a different amino acid can lead to the incorporation of a new building block. Engineering the TE domain can also influence cyclization efficiency and even the size of the ring formed. Chemoenzymatic approaches, which combine chemical synthesis of precursor molecules with enzymatic cyclization, are also powerful strategies for producing cyclic peptides. nih.gov

Conformational Analysis of Cyclo Pro Val Asn Pro Phe Ile Leu

Theoretical Framework for Cyclic Peptide Conformation

The conformation of a cyclic peptide is governed by principles that restrict its flexibility and favor specific spatial arrangements. Unlike their linear counterparts, the cyclization imposes significant constraints on the peptide's accessible conformations. nih.gov

Principles of Conformational Constraint and Structural Rigidity

Cyclization dramatically reduces the conformational freedom of a peptide chain by restricting the possible values of backbone torsion angles (phi, ψ, and ω). rsc.org This reduction in flexibility, known as conformational constraint, often leads to a more rigid and well-defined three-dimensional structure. uq.edu.auresearchgate.net Compared to linear peptides which can sample a vast amount of conformational space, cyclic peptides are pre-organized into a limited ensemble of structures. nih.govnih.gov This inherent structural rigidity can be advantageous, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and specificity. nih.govnih.gov

The rigidity of cyclic peptides also contributes to enhanced proteolytic resistance, as the constrained backbone may not fit into the active sites of proteases. researchgate.netoup.com The unique cyclic structure confers greater stability and a reduced susceptibility to protease degradation compared to linear peptides. oup.com Factors that enhance a peptide's rigidity, such as the formation of a stable intramolecular hydrogen-bond network, can lead to improved metabolic stability and oral bioavailability. nih.govnih.gov

Role of β-Turns and Other Local Secondary Structural Motifs

To accommodate the turn required by a cyclic structure, the peptide backbone often adopts specific local secondary structural motifs. ku.dknih.govscite.ai The most common of these are β-turns, which cause a reversal in the direction of the polypeptide chain. uwec.edunih.govresearchgate.net A β-turn is a four-residue sequence where the carbonyl oxygen of the first residue (i) forms a hydrogen bond with the amide proton of the fourth residue (i+3), creating a tight loop. uwec.edu

Influence of Amino Acid Chirality and Backbone Modifications on Conformation

The chirality of the constituent amino acids (L- or D-configuration) has a profound impact on the conformational preferences of the peptide backbone. oup.com The incorporation of D-amino acids, which are less common in nature, can induce specific turn types and lead to unique three-dimensional structures that are not accessible with only L-amino acids. oup.comacs.org Altering the chirality at a single Cα position in the backbone can invert the local structure and drastically disrupt or create different secondary structures, such as β-sheets. oup.comnih.gov This is a powerful tool in peptide design for controlling the global conformation. acs.orggla.ac.uk

Beyond chirality, direct modifications to the peptide backbone can further shape its structure and properties. nih.govacs.org For instance, N-alkylation (such as the methylation of an amide nitrogen) can restrict rotation around the C-N bond and influence the cis/trans equilibrium of the amide bond, thereby constraining the local conformation. nih.govacs.org Such modifications can be used to stabilize specific secondary structures, enhance proteolytic stability by masking protease-susceptible amide bonds, and improve pharmacological properties like membrane permeability. nih.govnih.gov These alterations provide a diverse toolkit for fine-tuning the peptide's structure on a local level, which can propagate to alter global properties. acs.org

Experimental Techniques for Conformational Elucidation

Determining the three-dimensional structure of cyclic peptides in their native-like solution environment is crucial for understanding their function. nmims.edu While techniques like X-ray crystallography provide high-resolution structures in the solid state, they require the molecule to be crystallized, which can be challenging for flexible peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the solution conformation of peptides and proteins. acs.orgnih.govuq.edu.au A key advantage of NMR is its ability to study molecules in solution, which more closely mimics the physiological environment. nmims.edu NMR analysis can provide detailed information about intramolecular hydrogen bonds, the number of conformations present in different solvents, and the internal dynamics of the peptide. nmims.eduacs.org

The process of NMR structure determination begins with assigning the signals in the spectrum to specific atoms in the molecule. uzh.ch This is accomplished using a suite of 1D and 2D NMR experiments.

1D ¹H-NMR: The one-dimensional proton NMR spectrum provides initial information. Each peak corresponds to a set of protons in a unique chemical environment. The chemical shift, peak multiplicity (splitting pattern), and integration (area under the peak) are used for preliminary analysis. nmims.eduemerypharma.com However, for a molecule as complex as a heptapeptide (B1575542), the 1D spectrum suffers from severe signal overlap, necessitating multidimensional experiments. uzh.ch

2D TOCSY (Total Correlation Spectroscopy): This experiment is essential for identifying the amino acid residues. nmims.edu A TOCSY spectrum displays correlations between all protons within a single amino acid's spin system, as they are connected through bonds. uzh.ch For example, a cross-peak will connect the amide proton (NH) of a valine residue to its alpha-proton (Hα), beta-proton (Hβ), and gamma-protons (Hγ), creating a characteristic pattern that allows for the identification of the amino acid type. acs.org

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): While TOCSY provides through-bond information, ROESY provides through-space information, which is critical for determining the 3D fold. nmims.edu This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. nih.gov The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These distance restraints are the most important dataset for calculating the three-dimensional solution structure of a peptide. acs.org For molecules in the size range of many cyclic peptides, the standard Nuclear Overhauser Effect (NOESY) experiment can yield very weak or zero signals, making ROESY the preferred method. wisc.edu

By combining the through-bond connections from TOCSY with the through-space distance restraints from ROESY, a set of constraints is generated. These constraints are then used in computational molecular modeling programs to calculate an ensemble of 3D structures consistent with the experimental NMR data. nih.govnih.gov

Below is a summary of the information derived from these key NMR experiments for the analysis of a peptide like Cyclo(pro-val-asn-pro-phe-ile-leu).

| NMR Experiment | Type of Information Obtained | Primary Use in Structure Elucidation |

|---|---|---|

| 1D ¹H-NMR | Provides chemical shifts and coupling constants for protons. | Initial assessment of sample purity and complexity; reveals the number of distinct proton environments. |

| 2D TOCSY | Shows correlations between all protons within a coupled spin system (i.e., within a single amino acid residue). | Identification of amino acid types based on their unique spin system patterns. |

| 2D ROESY | Shows correlations between protons that are close in space (< 5 Å), irrespective of bonding. | Provides inter-proton distance restraints that are crucial for calculating the 3D structure and defining the peptide's fold. |

The following table provides a hypothetical list of proton chemical shifts that might be observed for Cyclo(pro-val-asn-pro-phe-ile-leu), illustrating the type of data obtained from a 1D ¹H-NMR experiment.

| Amino Acid Residue | Proton | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| Proline (Pro) | Hα | 4.1 - 4.5 |

| Hβ | 1.9 - 2.3 | |

| Hγ | 1.8 - 2.1 | |

| Hδ | 3.5 - 3.8 | |

| Valine (Val) | NH | 7.5 - 8.5 |

| Hα | 3.9 - 4.3 | |

| Hβ | 2.0 - 2.4 | |

| Hγ (CH₃) | 0.8 - 1.1 | |

| Asparagine (Asn) | NH | 8.0 - 8.8 |

| Hα | 4.5 - 4.9 | |

| Hβ | 2.7 - 3.0 | |

| Phenylalanine (Phe) | NH | 7.8 - 8.6 |

| Hα | 4.4 - 4.8 | |

| Hβ | 2.9 - 3.3 | |

| Aromatic | 7.0 - 7.4 | |

| Isoleucine (Ile) | NH | 7.6 - 8.4 |

| Hα | 4.0 - 4.4 | |

| Hβ | 1.8 - 2.2 | |

| Hγ (CH₂) | 1.2 - 1.6 | |

| Hγ/Hδ (CH₃) | 0.8 - 1.0 | |

| Leucine (B10760876) (Leu) | NH | 7.7 - 8.5 |

| Hα | 4.1 - 4.5 | |

| Hβ | 1.5 - 1.9 | |

| Hδ (CH₃) | 0.8 - 1.0 |

Derivation of Distance and Dihedral Angle Constraints

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution structure of peptides. By analyzing various NMR experiments, it is possible to derive a set of geometric constraints that define the molecule's three-dimensional shape.

Key parameters derived from NMR for structural calculations include:

Distance Constraints: These are primarily obtained from Nuclear Overhauser Effect (NOE) experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy). The intensity of an NOE signal between two protons is inversely proportional to the sixth power of the distance between them. These intensities are typically calibrated and grouped into categories to define upper distance bounds between specific protons. For instance, strong, medium, and weak NOE signals correspond to shorter, medium, and longer distances, respectively. nih.gov

Dihedral Angle Constraints: Information about the backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ) can be obtained from J-coupling constants measured in experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). The Karplus equation relates the magnitude of the three-bond coupling constant (³J) to the intervening dihedral angle, allowing for the prediction of torsion angles.

These experimentally derived constraints are then used as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Table 1: Representative NMR-Derived Constraints for Cyclic Peptide Structure Calculation Note: This table is illustrative of the types of constraints derived for cyclic peptides and not specific experimental data for Cyclo(pro-val-asn-pro-phe-ile-leu).

| Constraint Type | Experimental Origin | Information Derived | Example Classification (Upper Distance Bound) |

| Interproton Distances | ROESY / NOESY | Spatial proximity between protons | Strong: ≤ 2.5 Å Medium: ≤ 3.5 Å Weak: ≤ 5.0 Å |

| Backbone Dihedral Angles (φ) | ³J(HN, Hα) Coupling | Constrains the C'-N-Cα-C' torsion angle | ³J < 5 Hz suggests φ ≈ -60° (α-helix); ³J > 8 Hz suggests φ ≈ -120° (β-sheet) |

| Side-Chain Dihedral Angles (χ¹) | ³J(Hα, Hβ) Coupling | Constrains the N-Cα-Cβ-Cγ torsion angle | Values are used to determine preferred rotameric states of amino acid side chains. |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides a high-resolution snapshot of a molecule's conformation in the solid state. iisc.ac.in The process involves growing a high-quality single crystal of the peptide, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. iisc.ac.in This analysis reveals the electron density distribution within the crystal, allowing for the precise determination of atomic positions. iisc.ac.in

For cyclic peptides containing proline and aromatic residues like phenylalanine, crystallographic studies reveal detailed information about:

The planarity of peptide bonds.

The pucker of the proline rings (endo vs. exo).

The presence of intramolecular hydrogen bonds that stabilize specific turns (e.g., β-turns or γ-turns).

Intermolecular interactions and packing within the crystal lattice. nih.gov

The resulting crystal structure represents a single, low-energy conformation, which may or may not be the most populated conformation in solution. However, it provides an invaluable, atomically precise reference structure for comparison with solution-state studies and computational models.

Table 2: Example Crystallographic Data for a Phenylalanine-Containing Cyclic Dipeptide Note: This data is from a representative study of a related compound, cyclo(L-Trp-L-Pro), to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a=6.10 Å, b=11.83 Å, c=17.07 Å |

| Key Conformational Feature | The diketopiperazine ring adopts a boat conformation. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides a signature that is characteristic of the peptide's dominant secondary structure elements.

For proline-containing cyclic peptides, CD is particularly useful for identifying structures such as:

β-Turns: Different types of β-turns have distinct CD spectra.

Polyproline II (PPII) Helix: This is a common conformation for proline-rich sequences, characterized by a strong negative band around 204-206 nm and a weak positive band near 228 nm. researchgate.net

Disordered Structures: A lack of regular secondary structure typically results in a spectrum with a strong negative band below 200 nm. nih.govnih.gov

By comparing the experimental CD spectrum of Cyclo(pro-val-asn-pro-phe-ile-leu) to reference spectra for known structures, one can estimate the relative content of different secondary structural motifs. nih.gov

Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Polyproline II (PPII) | ~228 | ~206 |

| Disordered / Random Coil | ~212 | ~195 |

Vibrational Spectroscopy (FTIR and Raman) for Peptide Bond Conformation

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for examining the vibrational modes of a peptide's backbone, providing insights into its conformation. nih.gov These methods are sensitive to the local environment and geometry of the peptide bonds.

The most informative vibrational band for peptide secondary structure analysis is the Amide I band , which appears between 1600 and 1700 cm⁻¹. This band arises primarily from the C=O stretching vibration of the peptide backbone. The precise frequency of the Amide I band is highly correlated with the peptide's secondary structure due to differences in hydrogen bonding patterns and geometry.

β-sheets and β-turns typically show a major Amide I component between 1620 and 1640 cm⁻¹.

α-helices are associated with a frequency around 1650-1658 cm⁻¹.

Disordered structures usually exhibit a broad band centered around 1640-1650 cm⁻¹.

The Amide II band (1510-1580 cm⁻¹), resulting from N-H in-plane bending and C-N stretching, can be used to monitor hydrogen-deuterium exchange, providing information on the solvent accessibility of backbone amide protons. nih.gov

Table 4: Correlation of Amide I Band Frequencies with Secondary Structure

| Frequency Range (cm⁻¹) | Associated Secondary Structure |

| 1620–1640 | β-Sheet |

| 1640–1650 | Unordered / Random Coil |

| 1650–1658 | α-Helix |

| 1660–1695 | β-Turn |

Computational Approaches to Conformational Analysis

Computational methods are essential for exploring the full conformational space of flexible molecules like cyclic peptides. These approaches complement experimental data by providing a dynamic picture of the peptide's behavior and helping to interpret spectroscopic results.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov For a cyclic peptide, an MD simulation begins with an initial 3D structure and calculates the forces between all atoms using a molecular mechanics force field. Newton's equations of motion are then solved to simulate the evolution of the system, generating a trajectory that reveals the peptide's conformational dynamics in a simulated environment (e.g., in explicit water).

Due to the inherent rigidity and potential for high energy barriers between different conformations (such as the cis-trans isomerization of proline peptide bonds), standard MD simulations may struggle to adequately sample the entire conformational landscape. publish.csiro.au Therefore, enhanced sampling techniques are often employed:

Replica-Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are swapped, allowing the system to overcome high energy barriers at higher temperatures and sample a broader conformational space. biorxiv.orgbiorxiv.org

Gaussian Accelerated Molecular Dynamics (GaMD): This method adds a harmonic boost potential to the system's potential energy surface, effectively smoothing it and reducing the energy barriers between different conformational states, which allows for more extensive sampling in a shorter simulation time. nih.gov

Evaluation of Force Fields and Their Accuracy

The accuracy of MD simulations is critically dependent on the quality of the force field used. pentelutelabmit.comnih.gov A force field is a set of parameters and equations that defines the potential energy of the system and is used to calculate the forces between atoms. Several force fields have been developed for biomolecular simulation, each with its own strengths and weaknesses.

For cyclic peptides, it is crucial to select a force field that accurately reproduces experimental observables. Studies have evaluated the performance of various state-of-the-art force fields by comparing simulation results against experimental NMR data for benchmark sets of cyclic peptides. pentelutelabmit.comnih.govacs.org These evaluations help to identify the most reliable force fields for predicting the solution ensembles of new cyclic peptides.

Table 5: Summary of Performance for Common Force Fields in Cyclic Peptide Simulations Note: Performance is based on the ability to recapitulate experimental NMR data for a set of benchmark cyclic peptides as reported in recent comparative studies.

| Force Field Family | Specific Force Field | Water Model | General Performance Notes |

| AMBER | Amber14SB+TIP3P | TIP3P | Shows strong performance, successfully recapitulating NMR data for a high number of benchmark peptides. pentelutelabmit.comnih.gov |

| Amber19SB+OPC | OPC | Good performance, successfully modeling the majority of benchmark peptides. pentelutelabmit.comnih.gov | |

| Amber03+TIP3P | TIP3P | Lower performance, particularly for well-structured peptides. pentelutelabmit.comnih.gov | |

| CHARMM | CHARMM36m | (various) | A widely used and generally reliable force field for proteins and peptides. |

| OPLS | OPLS-AA/M+TIP4P | TIP4P | Shows lower performance in recapitulating NMR-derived structures for many cyclic peptides compared to top AMBER and RSFF2 versions. pentelutelabmit.comnih.gov |

| GROMOS | GROMOS 54A7 | SPC | Commonly used for peptide simulations, though direct recent comparisons against the benchmark sets show varied performance. |

| RSFF | RSFF2+TIP3P / RSFF2C+TIP3P | TIP3P | Exhibit some of the best overall performance, showing excellent agreement with experimental NMR data across the benchmark set of cyclic peptides. pentelutelabmit.comnih.gov |

Enhanced Sampling Methods (e.g., Replica Exchange MD, Simulated Tempering)

Standard molecular dynamics (MD) simulations can often become trapped in local energy minima, failing to adequately sample the entire conformational space of a flexible molecule like a cyclic peptide within accessible simulation times. nih.gov Enhanced sampling methods have been developed to overcome these limitations and provide a more comprehensive picture of the conformational landscape.

Replica Exchange Molecular Dynamics (REMD) , also known as parallel tempering, is a widely used enhanced sampling technique. mdpi.com In REMD, multiple simulations (replicas) of the same molecule are run in parallel at different temperatures. At regular intervals, the coordinates of replicas at neighboring temperatures are swapped based on a Metropolis criterion. This allows conformations from higher-temperature simulations, which can more easily cross energy barriers, to be passed down to lower-temperature simulations, leading to a much faster exploration of the conformational space at the temperature of interest. mdpi.com This method has proven effective in studying the folding and conformational dynamics of various peptides.

The efficiency of REMD can be influenced by the number of replicas required, which can be substantial for large systems. A variation known as Hamiltonian Replica Exchange MD (H-REMD) offers a more targeted approach. Instead of varying the temperature, specific parts of the system's Hamiltonian (the function describing its energy) are modified across replicas. For instance, by altering the non-bonded interaction parameters of key residues, H-REMD can accelerate conformational changes in specific regions of a peptide, potentially requiring fewer replicas than traditional temperature-based REMD. mdpi.com

Simulated Tempering (ST) is another method that enhances sampling by allowing the temperature of the simulation to vary dynamically. A single replica of the system performs a random walk in temperature space, governed by a predefined weight for each temperature. By moving to higher temperatures, the simulation can overcome energy barriers before returning to lower temperatures to sample low-energy conformations. A key challenge in ST is the determination of the temperature weights, which is crucial for achieving a uniform sampling of all temperature levels.

The table below summarizes key aspects of these enhanced sampling methods.

| Method | Principle | Key Advantage | Common Application |

| Replica Exchange MD (REMD) | Multiple parallel simulations at different temperatures with coordinate swaps. | Overcomes energy barriers by accessing high-temperature states. | Folding of peptides and small proteins. |

| Hamiltonian REMD (H-REMD) | Parallel simulations with modified Hamiltonian parameters. | More targeted conformational sampling, potentially fewer replicas. | Investigating specific conformational transitions. |

| Simulated Tempering (ST) | A single simulation where temperature is a dynamic variable. | Efficiently explores a wide range of temperatures. | Studying systems with complex energy landscapes. |

Monte Carlo Simulation Strategies

Monte Carlo (MC) methods offer an alternative to MD for exploring the conformational space of molecules. Instead of solving Newton's equations of motion, MC simulations generate new conformations through random changes to the system's coordinates. These new conformations are then accepted or rejected based on a probability function, typically the Metropolis criterion, which favors lower-energy states while still allowing for the exploration of higher-energy regions.

For cyclic peptides, specialized MC moves are necessary to efficiently sample the constrained ring structure. These can include concerted rotations of backbone dihedral angles and re-bridging schemes to close the cyclic backbone after a move. Combining MC methods with techniques like parallel tempering can further enhance sampling efficiency.

While powerful, a known limitation of traditional MC and MD simulations is the difficulty in overcoming high energy barriers, such as the cis-trans isomerization of proline peptide bonds. The energy barrier for this transition is significant, and observing such events in standard simulations is rare. frontiersin.org This is particularly relevant for peptides containing multiple proline residues, such as Cyclo(pro-val-asn-pro-phe-ile-leu).

Computational Structure Prediction Algorithms for Cyclic Peptides

Predicting the three-dimensional structure of a cyclic peptide from its amino acid sequence is a significant challenge in computational biology. A variety of algorithms have been developed for this purpose, often combining principles from physics-based force fields with knowledge-based information derived from experimental structures.

Several web-based tools and software packages are available for generating cyclic peptide structures, including I-TASSER, PEP-FOLD, and Rosetta. nih.gov These platforms often employ different strategies, such as fragment assembly, where structural fragments from known protein structures are pieced together, followed by energy minimization to generate plausible conformations.

Recent advancements have also seen the application of machine learning techniques to predict the structural ensembles of cyclic peptides. By training models on large datasets of MD simulation results, these methods can rapidly predict the likely conformations of new peptide sequences. nih.gov

The accuracy of these prediction algorithms can be evaluated by comparing the predicted structures to experimental data, where available. For example, in a study on cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], structural constraints derived from NMR spectroscopy were used to guide and validate molecular dynamics simulations, resulting in a well-defined backbone conformation featuring a type II' beta-turn and a gamma-turn. nih.gov

The following table provides an overview of some computational approaches for cyclic peptide structure prediction.

| Approach | Methodology | Strengths | Limitations |

| Fragment Assembly (e.g., Rosetta) | Assembles peptide from fragments of known structures. | Can efficiently generate a diverse set of starting structures. | Accuracy depends on the quality of the fragment library. |

| Template-Based Modeling | Uses a known structure of a similar peptide as a template. | Can be highly accurate if a good template is available. | Limited to peptides with known structural homologs. |

| Ab initio Modeling (e.g., I-TASSER) | Predicts structure from sequence without a template. | Applicable to novel peptide folds. | Computationally intensive and accuracy can vary. |

| Machine Learning | Uses models trained on simulation data to predict ensembles. | Very fast prediction times. | Accuracy is dependent on the training data. |

Structure Activity Relationship Sar Studies for Cyclo Pro Val Asn Pro Phe Ile Leu

Fundamental Principles of SAR in Constrained Peptide Systems

The study of structure-activity relationships (SAR) in constrained peptide systems, such as cyclic peptides, is governed by several key principles that differentiate them from their linear counterparts. Cyclization imposes significant conformational rigidity, which can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. mdpi.comresearchgate.net This conformational constraint is a cornerstone of SAR in these systems, as it directly influences affinity, selectivity, and metabolic stability. mdpi.comrsc.orgnih.gov

Impact of Amino Acid Sequence Variations on Activity

The specific sequence of amino acids in a cyclic peptide is a primary determinant of its biological activity. rsc.org Even minor changes can drastically alter the peptide's properties.

Role of Specific Residues (Pro, Val, Asn, Phe, Ile, Leu) in "Cyclo(pro-val-asn-pro-phe-ile-leu)"

While direct studies on Cyclo(pro-val-asn-pro-phe-ile-leu) are limited, the roles of its constituent amino acids can be inferred from their known properties and studies on other cyclic peptides:

Asparagine (Asn): As a polar, uncharged residue, asparagine can participate in hydrogen bonding with the target protein. nih.gov Its side chain can also be a site for post-translational modifications. The presence of asparagine can influence the solubility and pharmacokinetic properties of the peptide.

Phenylalanine (Phe): The aromatic ring of phenylalanine can engage in π-π stacking and hydrophobic interactions with the target. mdpi.com It is often a key residue in mediating protein-protein interactions. mdpi.com

The interplay of these residues—the rigidifying effect of proline, the hydrophobic interactions of valine, isoleucine, leucine (B10760876), and phenylalanine, and the hydrogen-bonding potential of asparagine—collectively defines the pharmacophore of Cyclo(pro-val-asn-pro-phe-ile-leu).

Effects of Stereochemical Modifications (if relevant to designed analogs)

Stereochemistry plays a pivotal role in the activity of cyclic peptides. The incorporation of D-amino acids, for instance, can have profound effects. It can alter the peptide's three-dimensional structure, sometimes leading to enhanced activity or selectivity. mdpi.com D-amino acids can also increase resistance to proteolysis by rendering the peptide unrecognizable to standard proteases. nih.gov Studies on cyclic dipeptides have shown that different stereoisomers can exhibit significantly different biological effects, such as promoting or having no effect on bacterial growth and biofilm formation. mdpi.com For example, in one study, cyclo(D-Phe-L-Pro) significantly promoted E. coli growth and biofilm formation, while other stereoisomers had lesser or no effect. mdpi.com This highlights the critical importance of stereochemistry in the design of bioactive cyclic peptide analogs.

Influence of Cyclization Architecture on Bioactivity and Selectivity

The method of cyclization—be it head-to-tail, side-chain-to-side-chain, or other strategies—profoundly impacts a peptide's bioactivity and selectivity. nih.gov Cyclization restricts the conformational freedom of the peptide, which can lead to a more defined and stable three-dimensional structure. mdpi.com This pre-organization can enhance binding affinity to the target by reducing the entropic cost of binding. mdpi.comrsc.org

Different ring sizes and cyclization points can lead to distinct conformations, each with its own activity profile. mdpi.com For example, studies on antimicrobial peptides have shown that cyclization can lead to a significant increase in antimicrobial activity and selectivity for bacterial over eukaryotic cells. nih.govacs.orgresearchgate.net This is often attributed to the formation of a more amphipathic structure, which facilitates interaction with and disruption of bacterial membranes. nih.govacs.org However, the effect of cyclization is not universally positive; in some cases, it can lead to a loss of activity. researchgate.net The choice of cyclization strategy is therefore a critical parameter in the design of bioactive cyclic peptides.

Correlation between Conformational Flexibility and Target Recognition

While cyclization imparts rigidity, a certain degree of conformational flexibility is often essential for effective target recognition and binding. researchgate.net A completely rigid peptide may not be able to adapt its conformation to fit optimally into a binding pocket. This concept is often referred to as "induced fit."

Rational Design Strategies Guided by SAR Data

Structure-activity relationship data is instrumental in the rational design of novel cyclic peptides with improved properties. nih.govmdpi.comresearchgate.net Once an active cyclic peptide is identified, SAR studies can guide its optimization. This often involves a systematic process of amino acid substitution, stereochemical modification, and alteration of the cyclization architecture. nih.gov

Computational methods, such as molecular dynamics simulations, play a crucial role in modern rational design. mdpi.combiorxiv.orgnih.gov These simulations can provide insights into the conformational preferences of a peptide and its potential interactions with a target protein, thereby guiding the design of new analogs. mdpi.comnih.gov For example, if SAR data indicates that a particular hydrophobic residue is crucial for activity, analogs can be designed with other hydrophobic residues of varying sizes and shapes to probe the limits of the binding pocket. Similarly, if a specific hydrogen bond is identified as being important, analogs can be designed to strengthen or alter this interaction. By integrating experimental SAR data with computational modeling, it is possible to accelerate the discovery and optimization of potent and selective cyclic peptide therapeutics. nih.govresearchgate.net

Based on the conducted research, there is currently no specific scientific literature available detailing the molecular mechanisms of action for the chemical compound "Cyclo(pro-val-asn-pro-phe-ile-leu)". The search results did not yield any studies that have investigated the biological targets, binding affinity, modulation of protein-protein interactions, or interactions with cellular membranes of this particular cyclic peptide.

The provided search results discuss the properties and mechanisms of other, different cyclic peptides. While these peptides may share some structural similarities, such as the presence of proline or hydrophobic amino acid residues, this information cannot be accurately extrapolated to describe the specific molecular behavior of Cyclo(pro-val-asn-pro-phe-ile-leu).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for Cyclo(pro-val-asn-pro-phe-ile-leu) at this time. Fulfilling the user's request would require speculative information, which would contradict the instruction for a scientifically accurate and well-sourced article.

To provide the requested article, dedicated research studies on Cyclo(pro-val-asn-pro-phe-ile-leu) would be necessary to elucidate its specific molecular interactions and mechanisms of action. Without such data, any generated content would be unfounded.

Molecular Mechanisms of Action Relevant to Cyclo Pro Val Asn Pro Phe Ile Leu

Enzymatic Stability and Resistance to Proteolytic Degradation of Cyclo(pro-val-asn-pro-phe-ile-leu)

The structural architecture of cyclic peptides, such as Cyclo(pro-val-asn-pro-phe-ile-leu), inherently confers a significant degree of stability against enzymatic breakdown. This resistance to proteolysis is a key characteristic that distinguishes them from their linear counterparts and is a subject of considerable scientific interest. The discussion that follows, while specific to the named compound, is predicated on established principles of cyclic peptide biochemistry, as direct experimental data for Cyclo(pro-val-asn-pro-phe-ile-leu) is not extensively available in public literature.

Enhanced Stability Against Exopeptidases and Endopeptidases

Cyclic peptides are generally characterized by their robust resistance to degradation by proteases. mdpi.com This enhanced stability is largely attributable to their circular structure, which lacks the terminal amino and carboxyl groups that are primary recognition sites for exopeptidases. These enzymes, which cleave peptide bonds from the ends of a polypeptide chain, are typically unable to act on a cyclic backbone.

Endopeptidases, which cleave peptide bonds within a polypeptide chain, also exhibit limited efficacy against many cyclic peptides. The constrained conformation of the cyclic structure can sterically hinder the access of the enzyme's active site to susceptible peptide bonds. The rigidity of the backbone, often enforced by specific amino acid residues, can prevent the peptide from adopting the necessary conformation to fit within the catalytic cleft of the protease.

While specific studies on Cyclo(pro-val-asn-pro-phe-ile-leu) are not available, the general principles of cyclic peptide stability suggest it would exhibit significant resistance to common proteases. The presence of multiple proline residues, along with other bulky hydrophobic residues, likely contributes to a conformation that is unfavorable for enzymatic hydrolysis.

The following table provides a hypothetical representation of the comparative stability of Cyclo(pro-val-asn-pro-phe-ile-leu) and its linear counterpart against common proteases. This data is illustrative and intended to demonstrate the expected enhanced stability of the cyclic form.

| Enzyme | Peptide Form | Half-life (hours) | % Degraded after 24h |

| Trypsin | Cyclo(pro-val-asn-pro-phe-ile-leu) | > 48 | < 5% |

| Linear (pro-val-asn-pro-phe-ile-leu) | 2 | > 90% | |

| Chymotrypsin | Cyclo(pro-val-asn-pro-phe-ile-leu) | > 48 | < 5% |

| Linear (pro-val-asn-pro-phe-ile-leu) | 0.5 | > 95% | |

| Pepsin | Cyclo(pro-val-asn-pro-phe-ile-leu) | > 24 | < 10% |

| Linear (pro-val-asn-pro-phe-ile-leu) | 1 | > 90% |

Structural Determinants of Proteolytic Resistance

Several structural features inherent to cyclic peptides, and likely present in Cyclo(pro-val-asn-pro-phe-ile-leu), are key determinants of their proteolytic resistance. These include the cyclic nature of the backbone, the conformational rigidity imposed by specific residues, and the potential for intramolecular hydrogen bonding.

The primary determinant of proteolytic resistance is the cyclic structure itself, which, as mentioned, eliminates the termini required for exopeptidase activity. For endopeptidases, the key factors are related to the three-dimensional conformation of the peptide. The susceptibility of a peptide bond to cleavage is not solely dependent on the primary amino acid sequence, but also on the structural context in which the bond is presented. nih.govnih.gov

The presence of two proline residues in Cyclo(pro-val-asn-pro-phe-ile-leu) is particularly significant. Proline's unique cyclic side chain, which links back to the peptide backbone, introduces a high degree of conformational rigidity. nih.govwikipedia.org This rigidity can prevent the peptide from adopting the extended conformation typically required for binding to the active site of proteases. Furthermore, peptide bonds involving proline are known to be intrinsically more resistant to cleavage by many common proteases.

The inclusion of bulky hydrophobic residues such as valine, phenylalanine, isoleucine, and leucine (B10760876) also contributes to steric hindrance, further protecting the peptide backbone from enzymatic attack. The interplay of these residues likely forces the peptide into a compact, stable conformation that is not easily recognized or accommodated by proteolytic enzymes. Intramolecular hydrogen bonds, which are common in cyclic peptides, can further stabilize this conformation and shield susceptible peptide bonds from the solvent and, consequently, from enzymatic access.

| Structural Feature | Contribution to Resistance |

| Cyclic Backbone | Abolishes recognition sites for exopeptidases. |

| Conformational Rigidity | Prevents adoption of the required conformation for endopeptidase binding. nih.gov |

| Proline Residues | Induce kinks and restrict backbone flexibility, making the peptide a poor substrate for proteases. nih.govwikipedia.org |

| Bulky Side Chains | Provide steric hindrance, limiting enzyme access to the peptide backbone. |

| Intramolecular Hydrogen Bonds | Stabilize the conformation and shield peptide bonds from the solvent and enzymes. |

Computational and Theoretical Studies of Cyclo Pro Val Asn Pro Phe Ile Leu

Computational Design Methodologies for Cyclic Peptides

Computational design methodologies are instrumental in the rational design and optimization of cyclic peptides like Cyclo(pro-val-asn-pro-phe-ile-leu). These methods allow for the exploration of vast chemical space to identify sequences with desired properties such as high binding affinity, selectivity, and metabolic stability.

De Novo Peptide Design Algorithms

De novo design algorithms aim to generate novel peptide sequences with specific structural and functional characteristics from scratch. For a target like Cyclo(pro-val-asn-pro-phe-ile-leu), these algorithms can be employed to design analogs with improved properties. The process typically involves assembling amino acid fragments or building sequences based on predefined structural templates. These methods often combine physics-based energy functions with knowledge-based potentials to predict the stability and conformation of the designed peptides. nih.govrsc.org The goal is to identify sequences that are predicted to fold into a stable, low-energy conformation that is complementary to a specific biological target.

Table 1: Illustrative Parameters for De Novo Design of Cyclo(pro-val-asn-pro-phe-ile-leu) Analogs

| Parameter | Description | Example Value/Constraint for Analog Design |

| Scaffold | The core cyclic structure to be maintained. | Cyclo(pro-X-asn-pro-phe-X-leu) |

| Variable Residues | Positions in the sequence allowed to mutate. | Valine at position 2 and Isoleucine at position 6 |

| Allowed Amino Acids | The set of amino acids for the variable positions. | Non-polar, aliphatic, or aromatic amino acids |

| Target Receptor | The biological target for which binding is to be optimized. | Hypothetical Protein Kinase XYZ |

| Scoring Function | The function used to evaluate the fitness of designed sequences. | Rosetta Energy Function, FoldX |

| Conformational Sampling | Method used to explore possible 3D structures. | Monte Carlo simulations, Molecular Dynamics |

Virtual Screening Approaches for Cyclic Peptide Libraries

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. In the context of Cyclo(pro-val-asn-pro-phe-ile-leu), a virtual library could be generated by systematically modifying its amino acid sequence. This library can then be screened against a protein target of interest using molecular docking simulations. nih.gov This approach allows for the rapid and cost-effective identification of promising lead candidates for further experimental validation. Software such as CycloPs can be utilized to generate virtual libraries of cyclic peptides in formats suitable for screening. researchgate.net

Table 2: Example of a Virtual Screening Workflow for a Cyclo(pro-val-asn-pro-phe-ile-leu) Library

| Step | Description | Tools/Methods |

| 1. Library Generation | Create a virtual library of analogs of Cyclo(pro-val-asn-pro-phe-ile-leu). | In-house scripts, CycloPs researchgate.net |

| 2. Target Preparation | Prepare the 3D structure of the target protein. | PDB database, Protein Preparation Wizard (Schrödinger) |

| 3. Molecular Docking | Dock each peptide in the library to the target's binding site. | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Rank the peptides based on their predicted binding affinity. | Docking score, MM/GBSA |

| 5. Post-processing Filters | Apply filters for drug-like properties (e.g., ADMET). | QikProp, FAF-Drugs4 |

| 6. Hit Selection | Select the top-ranked candidates for experimental testing. | Based on scoring and filtering results |

Application of Artificial Intelligence and Machine Learning in Cyclic Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the design and prediction of properties for cyclic peptides. nih.govrsc.org These technologies can learn from existing data to predict various characteristics of peptides, such as their bioactivity, permeability, and stability. For Cyclo(pro-val-asn-pro-phe-ile-leu), ML models could be trained on datasets of known cyclic peptides to predict its cell permeability or to design new analogs with enhanced oral bioavailability. Deep learning models, such as modified versions of AlphaFold, are also being explored for the accurate prediction of cyclic peptide structures. youtube.com

Table 3: Potential Applications of AI/ML in the Study of Cyclo(pro-val-asn-pro-phe-ile-leu)

| AI/ML Application | Description | Potential Outcome |

| Property Prediction | Predicting physicochemical and pharmacokinetic properties. | Estimation of solubility, stability, and cell permeability. |

| Structure Prediction | Predicting the 3D conformation of the peptide. | Generation of accurate structural models for docking. youtube.com |

| Generative Models | Designing novel cyclic peptide sequences with desired properties. | Creation of new analogs with potentially higher efficacy. |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling. | Identifying key structural features for biological activity. |

Molecular Modeling and Simulation Applications

Molecular modeling and simulation techniques provide detailed insights into the dynamic behavior and interaction mechanisms of cyclic peptides at an atomic level.

Advanced Conformational Space Exploration Techniques

Due to their constrained yet flexible nature, cyclic peptides can adopt multiple conformations in solution. Advanced conformational search techniques are essential to identify the most stable and biologically relevant structures of Cyclo(pro-val-asn-pro-phe-ile-leu). Methods like molecular dynamics (MD) simulations and enhanced sampling techniques (e.g., replica-exchange MD, metadynamics) are employed to explore the conformational landscape thoroughly. epfl.ch These studies can reveal the dominant conformations and the transitions between them, which is crucial for understanding the peptide's function. For instance, a conformational study of a related cyclic peptide, cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], utilized NMR spectroscopy combined with molecular dynamics to define its backbone conformation, which was found to contain a beta type II turn and a gamma' turn. nih.gov

Table 4: Summary of Conformational Analysis Techniques for Cyclo(pro-val-asn-pro-phe-ile-leu)

| Technique | Description | Information Gained |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Provides insights into the dynamic behavior and stability of conformations. |

| Replica-Exchange MD | An enhanced sampling method that improves exploration of the energy landscape. | Helps to overcome energy barriers and find global energy minima. |

| Metadynamics | Another enhanced sampling technique that accelerates the exploration of rare events. | Facilitates the study of conformational transitions. |

| NMR Spectroscopy | Experimental technique used to determine molecular structure. | Provides constraints for computational modeling. nih.gov |

| Circular Dichroism (CD) | A spectroscopic method to assess the secondary structure of peptides. | Can indicate the presence of turn structures. nih.gov |

Ligand-Target Docking and Binding Energy Computations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cyclo(pro-val-asn-pro-phe-ile-leu), docking simulations can be used to predict its binding mode to a specific protein target. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity. These calculations are vital for prioritizing potential drug candidates and for understanding the key molecular interactions that drive binding.

Table 5: Hypothetical Docking and Binding Energy Results for Cyclo(pro-val-asn-pro-phe-ile-leu) with a Target Protein

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -9.5 | A favorable predicted binding affinity. |

| Predicted Binding Mode | The phenylalanine residue inserts into a hydrophobic pocket of the target. | Highlights a key interaction for binding. |

| Key Interacting Residues | Hydrogen bonds with ASN32 and GLU56 of the target protein. | Identifies specific amino acids crucial for the interaction. |

| MM/GBSA ΔG_bind (kcal/mol) | -45.2 | A more accurate estimation of the binding free energy, suggesting strong binding. |

| Ligand Strain Energy (kcal/mol) | 3.1 | The energy penalty for the peptide adopting its bound conformation. |

Dynamic Structure-Activity Relationship Modeling

Dynamic Structure-Activity Relationship (DSAR) modeling represents a sophisticated computational approach to understanding how the conformational flexibility of a molecule influences its biological activity. For cyclic peptides like Cyclo(pro-val-asn-pro-phe-ile-leu), which can adopt multiple conformations in solution, DSAR is particularly insightful. While specific DSAR studies on this heptapeptide (B1575542) have not been extensively published, research on analogous cyclic peptides provides a clear indication of the methodologies that would be employed.

These studies typically involve molecular dynamics (MD) simulations to explore the conformational space of the peptide. By simulating the peptide's movement over time in a solvated environment, researchers can identify low-energy, stable conformations. These conformations are then used to derive quantitative structure-activity relationships (QSAR), which correlate specific structural features with biological activity.

For instance, studies on cyclic peptides containing proline and phenylalanine residues have demonstrated the significant impact of the peptide backbone's rigidity on receptor binding affinity. nih.gov Proline's unique cyclic structure restricts the phi (φ) torsion angle, leading to a more constrained and predictable conformation. The presence of two proline residues in Cyclo(pro-val-asn-pro-phe-ile-leu) likely imparts a significant degree of structural pre-organization, which is a favorable characteristic for potent biological activity.

Computational models would further investigate the role of the other amino acid side chains. The bulky hydrophobic residues (valine, phenylalanine, isoleucine, and leucine) are likely to be involved in hydrophobic interactions with a biological target, while the polar asparagine residue could participate in hydrogen bonding. DSAR modeling would quantify the energetic contributions of each of these interactions in the dynamic context of the peptide's conformational ensemble.

Data Resources and Databases for Cyclic Peptide Research

The study of cyclic peptides is supported by a growing number of specialized databases that curate a vast amount of structural and functional data. These resources are invaluable for researchers seeking to understand the properties of novel peptides like Cyclo(pro-val-asn-pro-phe-ile-leu) and to design new ones with desired activities.

Several key databases serve the cyclic peptide research community:

PubChem: A comprehensive database of chemical molecules and their activities against biological assays. While a specific entry for Cyclo(pro-val-asn-pro-phe-ile-leu) is not available, it contains information on a vast number of related cyclic peptides, such as cyclo[Asn-Pro-Phe-Val-Leu-Pro-Val]. nih.gov

Specialized Peptide Databases: The scientific community has developed several databases specifically focused on peptides. Although direct entries for Cyclo(pro-val-asn-pro-phe-ile-leu) may be absent, these platforms are essential for comparative analysis and for identifying peptides with similar sequences or structural motifs.

The table below summarizes some of the key data resources available for cyclic peptide research.

| Database Name | Description | Potential Relevance for Cyclo(pro-val-asn-pro-phe-ile-leu) Research |

| PubChem | A public repository of information on chemical substances and their biological activities. | Contains data on a vast array of small molecules, including numerous cyclic peptides. Useful for finding information on analogous compounds. |

| ChemSpider | A free chemical structure database providing fast access to over 100 million structures, properties, and associated information. | Similar to PubChem, it can be used to search for related cyclic peptide structures and their properties. |

The continued development and curation of these databases are critical for advancing the field of cyclic peptide research. They provide the foundational data necessary for the large-scale computational and theoretical studies that will ultimately unlock the full therapeutic potential of compounds like Cyclo(pro-val-asn-pro-phe-ile-leu).

Future Research Directions for Cyclo Pro Val Asn Pro Phe Ile Leu